2-(Benzyloxy)-6-nitroaniline
Overview
Description
2-(Benzyloxy)-6-nitroaniline is an organic compound with the molecular formula C13H12N2O3 It is characterized by the presence of a benzyloxy group attached to the second position of an aniline ring, which also bears a nitro group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-6-nitroaniline typically involves the nitration of 2-(Benzyloxy)aniline. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure controlled nitration and to avoid over-nitration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-6-nitroaniline undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products:
Scientific Research Applications
2-(Benzyloxy)-6-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-nitroaniline depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The benzyloxy group can act as a protecting group, allowing selective reactions at other positions on the aniline ring .
Molecular Targets and Pathways:
Comparison with Similar Compounds
2-(Benzyloxy)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(Benzyloxy)-4-nitroaniline: The nitro group is positioned differently, affecting its reactivity and applications.
2-(Benzyloxy)-6-chloroaniline: Contains a chloro group instead of a nitro group, leading to different chemical properties and uses.
Uniqueness: 2-(Benzyloxy)-6-nitroaniline is unique due to the specific positioning of the nitro and benzy
Properties
IUPAC Name |
2-nitro-6-phenylmethoxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-13-11(15(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTIDGKIYKFTSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396366 | |
Record name | 2-Benzyloxy-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89521-54-0 | |
Record name | 2-Benzyloxy-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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